Methyl 4-(hydrazinylmethyl)benzoate hydrochloride
Overview
Description
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is a derivative of benzoic acid and contains a hydrazinomethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydrazinylmethyl)benzoate hydrochloride typically involves the reaction of Methyl 4-formylbenzoate with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Azomethine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(hydrazinylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Uniqueness
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is unique due to the presence of the hydrazinomethyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoate derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-(hydrazinylmethyl)benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;/h2-5,11H,6,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKIOFDMBHUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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